![molecular formula C17H18N6O2 B2637965 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide CAS No. 1172558-17-6](/img/structure/B2637965.png)
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide” is a complex organic molecule that contains a pyrazole ring and a pyrimidine ring. These types of compounds are often found in pharmaceuticals and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring (a five-membered ring with two nitrogen atoms) and a pyrimidine ring (a six-membered ring with two nitrogen atoms). The exact structure would depend on the positions of the various substituents .Scientific Research Applications
Anticancer Activity
- The synthesis and structural elucidation of derivatives similar to the query compound have demonstrated promising anticancer activities. For instance, derivatives have been evaluated for their inhibitory effects against various cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer, with significant IC50 values indicating strong anticancer potential (Huang et al., 2020). Other studies have focused on synthesizing novel pyrazole derivatives with enhanced anticancer activity, highlighting the chemical versatility and therapeutic potential of these compounds (Al-Sanea et al., 2020).
Antimicrobial Activity
- Research into novel pyrazole and pyrazolopyrimidine derivatives has also underscored their potential antimicrobial efficacy. These compounds have been synthesized and tested for in vitro antimicrobial activities, presenting a promising approach for the development of new antimicrobial agents (Holla et al., 2006).
Molecular Docking and Bioactivity Studies
- Molecular docking studies have been employed to investigate the interaction mechanisms between these compounds and biological targets. These studies provide insights into the potential bioactivity of the compounds, including their anticancer and anti-5-lipoxygenase effects, offering a foundation for further drug development and optimization (Rahmouni et al., 2016).
Synthesis and Characterization
- The chemical synthesis and characterization of these derivatives, including X-ray crystallography and density functional theory (DFT) analyses, are critical for understanding their structural properties and guiding the design of compounds with improved therapeutic profiles. Such studies have detailed the synthesis routes and provided comprehensive structural data, enabling the exploration of structure-activity relationships (Titi et al., 2020).
properties
IUPAC Name |
2-methoxy-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-25-14-6-3-2-5-13(14)17(24)19-9-8-18-15-11-16(21-12-20-15)23-10-4-7-22-23/h2-7,10-12H,8-9H2,1H3,(H,19,24)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWCQOYZGKWBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.